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Compound of Interest

Compound Name: AJG049 free base

Cat. No.: B1664468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the research applications, mechanism of

action, and experimental investigation of AJG049 free base, a novel L-type calcium channel

antagonist. The information is tailored for professionals in the fields of pharmacology,

physiology, and drug discovery.

Core Research Application: Inhibition of Intestinal
Smooth Muscle Contraction
AJG049 is primarily utilized in research as a potent inhibitor of L-type voltage-gated Ca2+

channels, with a specific focus on its effects on intestinal smooth muscle. Its primary

application is in the study of mechanisms underlying gut motility and as a potential therapeutic

agent for conditions characterized by intestinal hypermotility. By blocking the influx of

extracellular calcium into smooth muscle cells, AJG049 effectively reduces the contractile

activity of the intestinal musculature.[1]

Mechanism of Action
AJG049 exerts its inhibitory effect by binding to the L-type Ca2+ channel, a key component in

the excitation-contraction coupling of smooth muscle.[2] Binding studies have revealed that

AJG049 has a high affinity for the diltiazem-binding site on the channel protein.[1] The inhibition

is characterized by its dependence on several factors:
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Concentration-dependent: The degree of channel block increases with higher concentrations

of AJG049.[3]

Voltage-dependent: The inhibitory action of AJG049 is more pronounced at more depolarized

membrane potentials.[3] This is evidenced by a leftward shift in the steady-state inactivation

curve of the Ca2+ current (ICa) in the presence of the compound.[1]

Use-dependent: The blocking effect is enhanced with repetitive stimulation of the channel.[1]

These characteristics suggest that AJG049 preferentially binds to the open or inactivated states

of the L-type Ca2+ channel.

Quantitative Data Summary
The inhibitory potency of AJG049 has been quantified in electrophysiological studies, primarily

using the whole-cell patch-clamp technique on guinea-pig ileal and mesenteric arterial

myocytes. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Inhibitory Potency (Ki) of AJG049 on L-type Ca2+ Currents

Tissue Type Holding Potential Ki (nM)

Guinea-pig Ileal Myocytes -60 mV 66.5

-90 mV 739.1

Guinea-pig Mesenteric Arterial

Myocytes
-60 mV 190.3

-90 mV 1900

Data sourced from[3]

Table 2: Comparative Potency of L-type Ca2+ Channel Antagonists in Guinea-pig Ileal

Myocytes (Holding Potential -60 mV)
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Compound Ki (nM)

AJG049 66.5

Verapamil 300.8

Diltiazem 2400

Data sourced from[3]

Signaling Pathway
The signaling pathway through which AJG049 mediates its effects on intestinal smooth muscle

contraction is centered on the reduction of intracellular calcium concentration. The following

diagram illustrates this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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